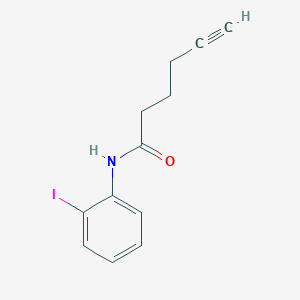
N-(2-Iodophenyl)hex-5-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodophenyl)hex-5-ynamide: is an organic compound that belongs to the class of ynamides. Ynamides are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group. This compound is notable for its iodine atom attached to the phenyl ring, which can significantly influence its chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)hex-5-ynamide typically involves the coupling of an iodinated phenyl derivative with a hex-5-ynamide precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodoaniline with hex-5-ynoic acid in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, and the temperature is maintained around 60-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Iodophenyl)hex-5-ynamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The ynamide moiety can participate in cyclization reactions to form heterocyclic compounds, often catalyzed by transition metals.
Oxidation and Reduction Reactions: The triple bond in the ynamide can be oxidized to form diketones or reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used, typically in the presence of a base like potassium carbonate.
Cyclization Reactions: Palladium or copper catalysts are commonly used, often in the presence of ligands to stabilize the reaction intermediates.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Cyclization Reactions: Products include heterocyclic compounds such as pyrroles or imidazoles.
Oxidation and Reduction Reactions: Products include diketones, alkenes, or alkanes, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: N-(2-Iodophenyl)hex-5-ynamide is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its reactivity makes it valuable for the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-Iodophenyl)hex-5-ynamide involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the ynamide moiety. The iodine atom can act as a leaving group in substitution reactions, while the ynamide can undergo cyclization and other transformations. These reactions often involve the formation of reactive intermediates, such as carbocations or radicals, which can further react to form the final products.
Comparaison Avec Des Composés Similaires
N-(2-Bromophenyl)hex-5-ynamide: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity due to the different halogen.
N-(2-Chlorophenyl)hex-5-ynamide: Contains a chlorine atom, which can influence its chemical behavior and applications.
N-(2-Fluorophenyl)hex-5-ynamide:
Uniqueness: N-(2-Iodophenyl)hex-5-ynamide is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can enhance its reactivity in certain types of chemical reactions, making it a valuable compound for specific synthetic applications.
Propriétés
Numéro CAS |
920985-81-5 |
|---|---|
Formule moléculaire |
C12H12INO |
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
N-(2-iodophenyl)hex-5-ynamide |
InChI |
InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h1,5-8H,3-4,9H2,(H,14,15) |
Clé InChI |
GUGNDNIITJZGHS-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC(=O)NC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


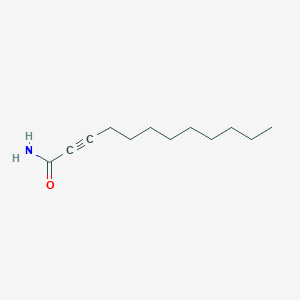
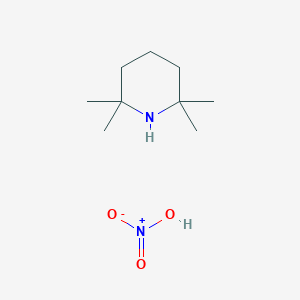
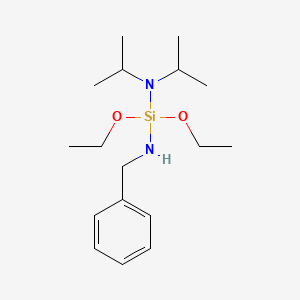
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
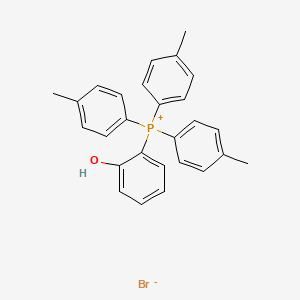
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
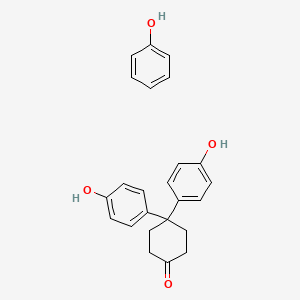

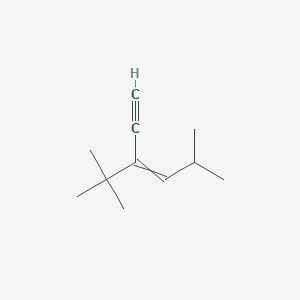

![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)

